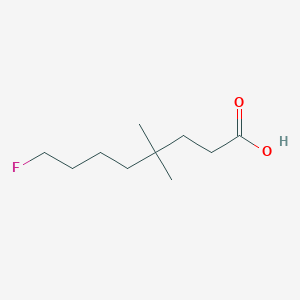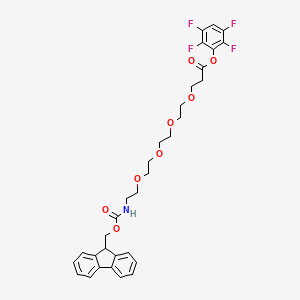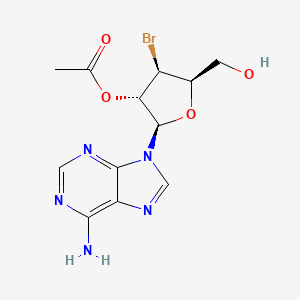
9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine typically involves multiple steps, including the protection of hydroxyl groups, bromination, and glycosylation reactions. The starting materials are usually commercially available sugars and purine bases. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with hydrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: May be used in the synthesis of pharmaceuticals or as a research tool in drug development.
Mechanism of Action
The compound likely exerts its effects by mimicking natural nucleosides, allowing it to be incorporated into nucleic acids. This can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets may include viral polymerases or cellular enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 9-(2-Deoxy-2-chloro-beta-D-arabinofuranosyl)-9H-purin-6-amine
Uniqueness
9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine is unique due to the presence of the acetyl and bromine groups, which can significantly alter its chemical reactivity and biological activity compared to other nucleoside analogs.
Properties
Molecular Formula |
C12H14BrN5O4 |
|---|---|
Molecular Weight |
372.17 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-bromo-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H14BrN5O4/c1-5(20)21-9-7(13)6(2-19)22-12(9)18-4-17-8-10(14)15-3-16-11(8)18/h3-4,6-7,9,12,19H,2H2,1H3,(H2,14,15,16)/t6-,7+,9-,12-/m1/s1 |
InChI Key |
HEXFXOZQSQVMCO-MCOZSMFQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)Br |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)

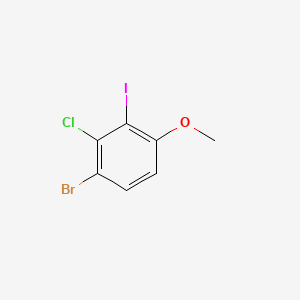
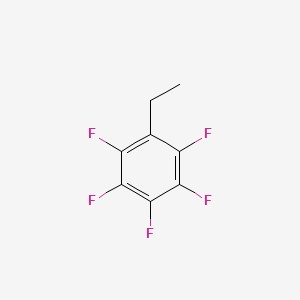

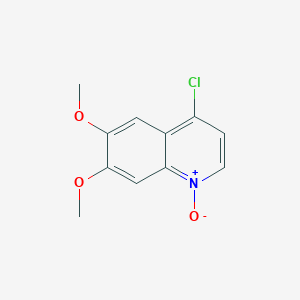
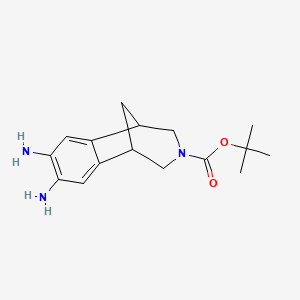
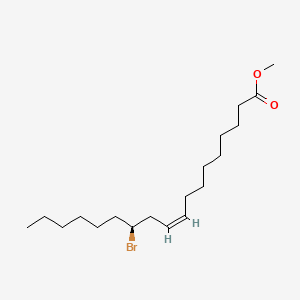

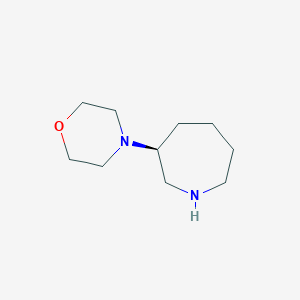
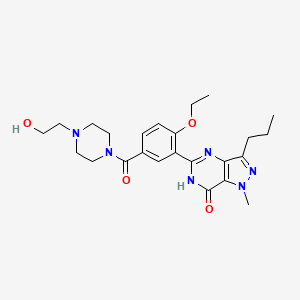
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
